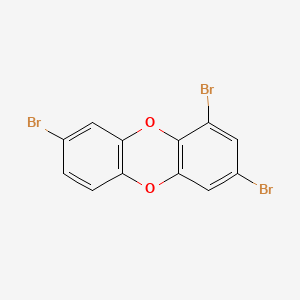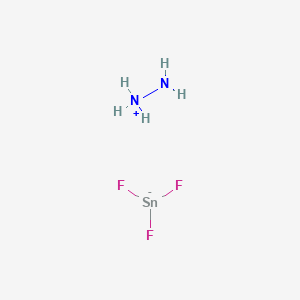
Azulene-1-carbohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Azulene-1-carbohydrazide is a derivative of azulene, a non-benzenoid aromatic hydrocarbon known for its deep blue color and unique chemical properties Azulene itself is composed of fused five- and seven-membered rings, which contribute to its distinct electronic structure and reactivity
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of azulene-1-carbohydrazide typically involves the reaction of azulene-1-carboxylic acid with hydrazine hydrate. The reaction is usually carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The resulting product is then purified through recrystallization or chromatography techniques.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, solvent recovery, and purification processes to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: Azulene-1-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding azulenic acids or ketones.
Reduction: Reduction reactions can convert it into hydrazine derivatives.
Substitution: Electrophilic substitution reactions can occur at the 1- and 3-positions of the azulene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) are employed under controlled conditions.
Major Products:
Oxidation: Azulenic acids or ketones.
Reduction: Hydrazine derivatives.
Substitution: Halogenated or nitrated azulene derivatives.
Applications De Recherche Scientifique
Azulene-1-carbohydrazide has found applications in various scientific research fields:
Chemistry: It is used as a building block for synthesizing more complex organic molecules and materials with unique electronic properties.
Biology: The compound’s derivatives have shown potential as anti-inflammatory and anticancer agents.
Industry: Azulene compounds are used in the development of organic semiconductors and optoelectronic devices.
Mécanisme D'action
The mechanism of action of azulene-1-carbohydrazide and its derivatives involves interactions with various biological pathways. For instance, azulene derivatives can inhibit the enzyme cyclooxygenase-2 (COX-2), which plays a role in the biosynthesis of prostaglandins, key mediators of inflammation . Additionally, some derivatives may induce apoptosis in cancer cells by modulating signaling pathways and gene expression .
Comparaison Avec Des Composés Similaires
Guaiazulene: An alkyl-substituted azulene with similar anti-inflammatory properties.
Chamazulene: Another azulene derivative known for its anti-inflammatory and antioxidant effects.
Linderazulene: Found in marine invertebrates, it exhibits unique biological activities.
Uniqueness: Azulene-1-carbohydrazide stands out due to its specific functional group (carbohydrazide), which imparts distinct reactivity and potential for further chemical modifications. This makes it a versatile intermediate for synthesizing a wide range of biologically active compounds and materials with advanced electronic properties.
Propriétés
Numéro CAS |
6781-37-9 |
|---|---|
Formule moléculaire |
C11H10N2O |
Poids moléculaire |
186.21 g/mol |
Nom IUPAC |
azulene-1-carbohydrazide |
InChI |
InChI=1S/C11H10N2O/c12-13-11(14)10-7-6-8-4-2-1-3-5-9(8)10/h1-7H,12H2,(H,13,14) |
Clé InChI |
SPAJMVRVTLHNPU-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C=CC(=C2C=C1)C(=O)NN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


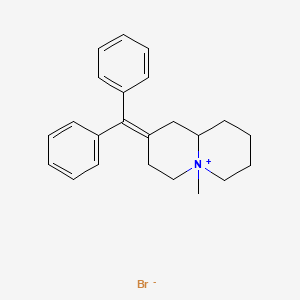
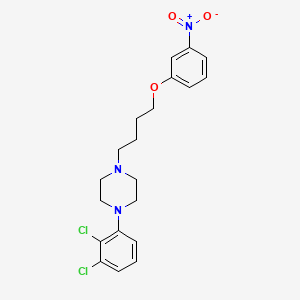
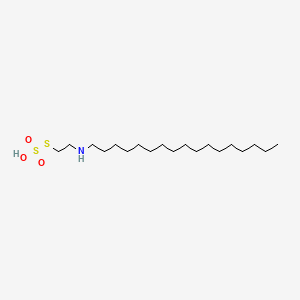

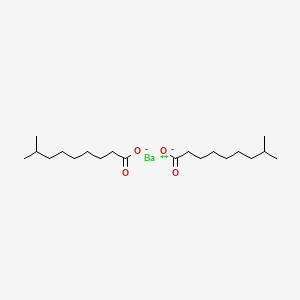


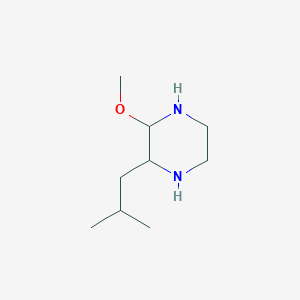

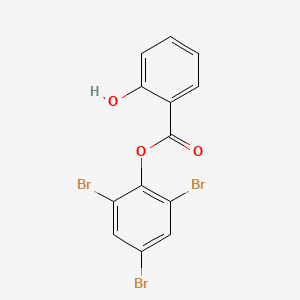
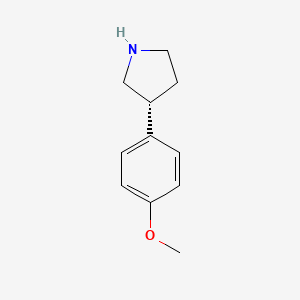
![Bis(2,2,3,3,3-pentafluoropropanoic acid)4-[1-(2,2,3,3,3-pentafluoro-1-oxopropoxy)-2-[(2,2,3,3,3-pentafluoro-1-oxopropyl)amino]propyl]-1,2-phenylene ester](/img/structure/B13790079.png)
